Pddhv
Overview
Description
PDDHV is a resiniferatoxin (RTX)-type phorboid vanilloid with capsaicin-like selectivity for the cloned rat vanilloid receptor VR1 (TRPV1). It evoked 45Ca2±uptake by rat dorsal root ganglion neurons in culture .
Synthesis Analysis
PDDHV is a RTX-type phorboid vanilloid with capsaicin-like selectivity for VR1 but with 100 times the potency . It induces Ca2+ uptake by rat dorsal root ganglion neurons with an EC50 value of 70 nM .
Molecular Structure Analysis
The molecular formula of PDDHV is C49H72O11 . The InChI code is InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40 (51)59-45-33 (4)48 (56)36 (43-46 (5,6)49 (43,45)60-41 (52)23-21-19-17-15-13-11-9-2)27-35 (30-47 (55)39 (48)26-32 (3)44 (47)54)31-58-42 (53)29-34-24-25-37 (50)38 (28-34)57-7 .
Scientific Research Applications
Cancer Research:
- Cancer stem-like cells (CSCs) in breast cancer have been studied, with ALDH1-positive CSCs predicting prognosis in patients and engraftment of primary breast tumors. This research is significant for developing personalized CSC therapies (Charafe-Jauffret et al., 2013).
- Another study on ALDH1 as a marker in breast cancer highlights its role in identifying tumorigenic cells and its correlation with poor clinical outcomes (Ginestier et al., 2007).
Genetic Disorders and Epilepsy:
- A study on Pyridoxine-Dependent Epilepsy (PDE) in zebrafish models, associated with ALDH7A1 deficiency, provides insights into the disease's pathophysiology and opportunities for drug discovery (Pena et al., 2017).
- Research on the genotypic spectrum of ALDH7A1 mutations in PDE suggests a higher incidence of this disorder than previously estimated, indicating a need for newborn screening (Coughlin et al., 2018).
Biopharmaceutical Production:
- A study on the enhanced enzymatic degradation resistance of plasmid DNA in ionic liquids discusses the stability of plasmid DNA in gene therapy and DNA vaccines (Mazid et al., 2015).
- Another research focuses on the use of modified Escherichia coli for the production of plasmid DNA, a key component in experimental vaccines (Phue et al., 2008).
Safety And Hazards
properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOIXWTPMLJIK-FPBOOSLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pddhv |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.